

Spectroscopic Profile of Tributylstibine: A Technical Guide

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Compound of Interest

Compound Name: Tributylstibine

Cat. No.: B1616207

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tributylstibine** ($C_{12}H_{27}Sb$). Due to the limited public availability of experimental spectra, this document combines confirmed data sources with predicted values based on established spectroscopic principles to offer a valuable resource for researchers working with organoantimony compounds. The information is presented to facilitate identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tributylstibine**. While 1H NMR, ^{13}C NMR, and FTIR data have been reported, specific experimental values are not readily available in public databases.^[1] Therefore, the tables for NMR and IR spectroscopy present predicted or typical values based on the known structure of **tributylstibine** and general spectroscopic correlation tables. Mass spectrometry data is predicted based on common fragmentation patterns of analogous organometallic compounds.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 0.9	Triplet	9H	-CH ₃
~ 1.3	Sextet	6H	-CH ₂ -CH ₃
~ 1.5	Quintet	6H	-CH ₂ -CH ₂ -CH ₃
~ 1.0	Triplet	6H	Sb-CH ₂ -

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 13.8	-CH ₃
~ 28.5	-CH ₂ -CH ₃
~ 29.0	-CH ₂ -CH ₂ -CH ₃
~ 15.0	Sb-CH ₂ -

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2870	Strong	C-H stretch (alkyl)
1465	Medium	C-H bend (CH ₂)
1375	Medium	C-H bend (CH ₃)
~ 500	Medium-Weak	Sb-C stretch

Disclaimer: These are predicted values. The Sb-C stretching frequency can be influenced by the coordination state of the antimony atom.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z	Ion	Notes
292/294	$[\text{C}_{12}\text{H}_{27}\text{Sb}]^+$	Molecular ion peak ($^{121}\text{Sb}/^{123}\text{Sb}$ isotopes)
235/237	$[\text{C}_8\text{H}_{18}\text{Sb}]^+$	Loss of a butyl radical
178/180	$[\text{C}_4\text{H}_9\text{Sb}]^+$	Loss of two butyl radicals
121/123	$[\text{Sb}]^+$	Antimony cation
57	$[\text{C}_4\text{H}_9]^+$	Butyl cation

Disclaimer: The relative abundances of the isotopic peaks for antimony (^{121}Sb and ^{123}Sb) would be a key identifying feature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **tributylstibine**. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve an appropriate amount of **tributylstibine** (typically 5-10 mg) in a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a 5 mm NMR tube. **Tributylstibine** is air-sensitive, so sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- **^1H NMR Acquisition:**
 - **Spectrometer:** A 300 MHz or higher field NMR spectrometer.
 - **Pulse Sequence:** Standard single-pulse sequence.

- Acquisition Parameters:
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 1-5 seconds.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Spectrometer: A 75 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Parameters:
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
 - Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: As **tributylstibine** is a liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., KBr or NaCl). This should be prepared quickly to minimize exposure to air.
- FTIR Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

- Mode: Transmission.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

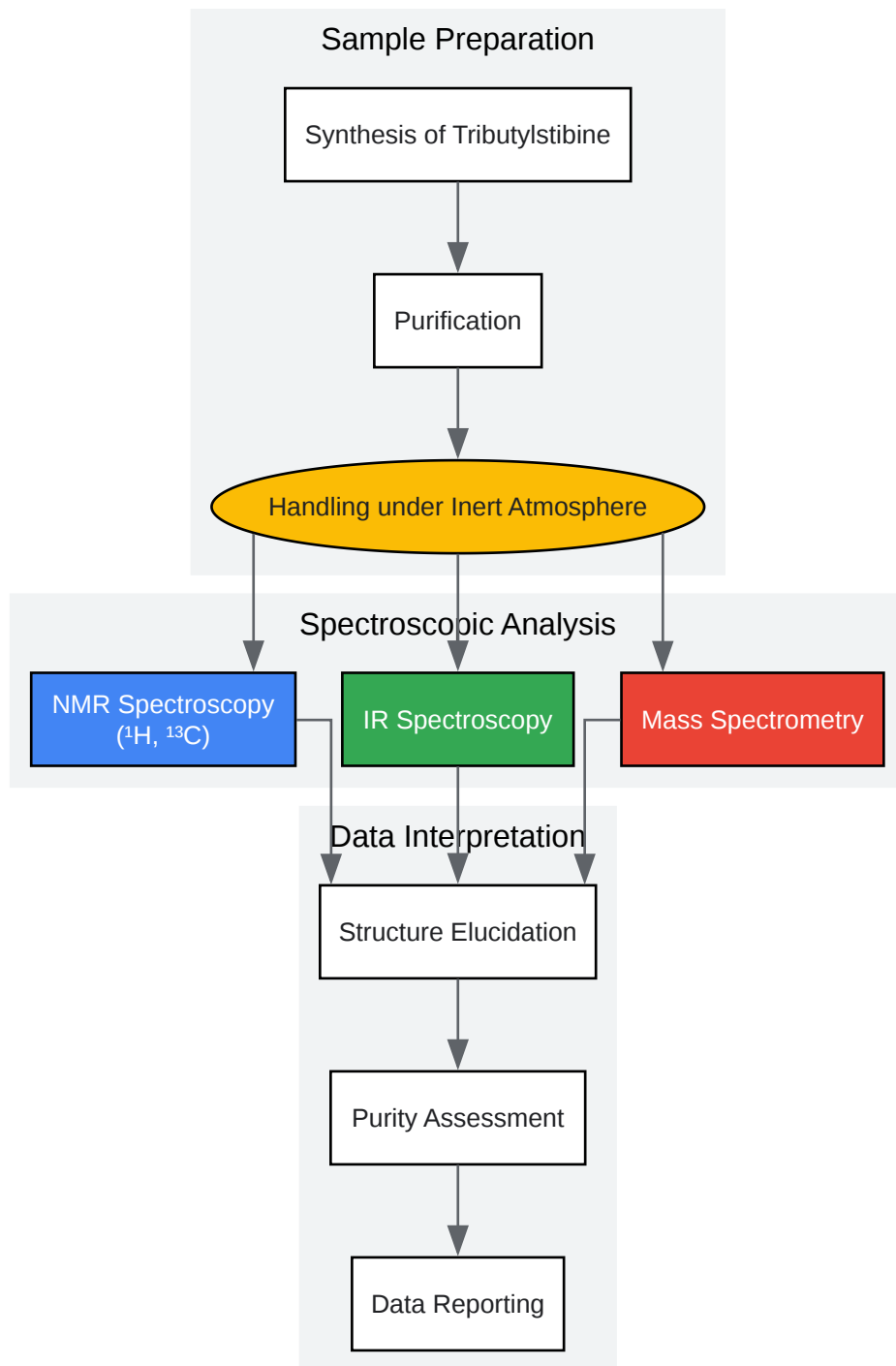
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **tributylstibine** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Acquisition Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 50-500.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of antimony is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **tributylstibine** and the relationship between the different spectroscopic techniques and the information they provide.

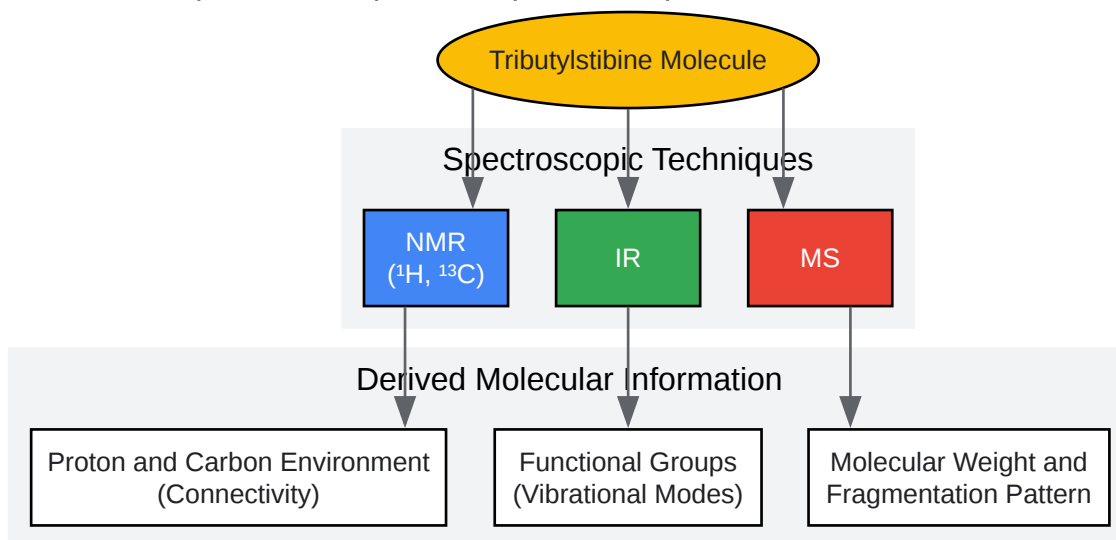
Spectroscopic Analysis Workflow for Tributylstibine



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Spectroscopic analysis workflow for **tributylstibine**.

Relationship between Spectroscopic Techniques and Molecular Information



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Spectroscopic techniques and derived molecular information.

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References

- 1. Tributylstibine | C₁₂H₂₇Sb | CID 75081 - PubChem [pubchem.ncbi.nlm.nih.gov]
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